molecular formula C21H15ClFN5O2S B2410706 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)benzamide CAS No. 1113121-02-0

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)benzamide

Cat. No. B2410706
CAS RN: 1113121-02-0
M. Wt: 455.89
InChI Key: WLUNPZMTIFITSQ-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.

Scientific Research Applications

Antibacterial and Anticancer Agents

Research has shown that compounds containing thiazolyl and benzamide groups, similar to the chemical structure of interest, have been synthesized and evaluated for their biological activities. For instance, analogs designed around thiazole and benzamide scaffolds have displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017). Similarly, novel benzamide derivatives have been synthesized and shown to possess anticancer activities, suggesting their applicability in cancer research (Tiwari et al., 2017).

Carbonic Anhydrase Inhibitors

Some studies have focused on the synthesis of compounds incorporating benzamide and thiazole moieties for their inhibitory effects on carbonic anhydrases. These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications, such as in treating glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).

Antifungal Activity

Compounds related to the structure of interest have been investigated for their antifungal properties. Variably substituted benzamides have shown low to moderate activity against fungal pathogens, highlighting the potential of such compounds in developing new antifungal agents (Saeed et al., 2008).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been explored for their utility as corrosion inhibitors for steel in acidic environments. This application is vital for extending the life of metal structures and reducing economic losses due to corrosion (Hu et al., 2016).

Mechanism of Action

properties

IUPAC Name

3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUNPZMTIFITSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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